molecular formula C9H19N3 B3210383 (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine CAS No. 1067716-49-7

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine

Cat. No.: B3210383
CAS No.: 1067716-49-7
M. Wt: 169.27 g/mol
InChI Key: SCNMGRFCMUWUNN-VIFPVBQESA-N
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Description

(S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine is a sophisticated chiral organic compound that features a piperazine ring linked to a pyrrolidine ring, presenting a versatile scaffold for medicinal chemistry and drug discovery research. The piperazine motif is a privileged structure in pharmaceuticals, found in a significant number of FDA-approved drugs due to its favorable physicochemical properties and ability to improve water solubility and binding affinity with biological targets . The incorporation of the chiral pyrrolidine ring further enhances the three-dimensional structural diversity, making this compound a valuable intermediate for the synthesis of potential therapeutic agents. This specific molecular architecture is of high interest in designing novel bioactive molecules. Piperazine-based compounds have demonstrated a wide spectrum of biological activities in scientific literature, including serving as key components in antiviral agents , antidiabetic research , and anticancer investigations . The presence of multiple nitrogen atoms allows for hydrogen bonding, which can be critical for interacting with enzyme active sites and biological receptors . Researchers utilize this chiral scaffold to develop and optimize new chemical entities, exploring structure-activity relationships (SAR) to enhance potency and selectivity. This compound is provided as a high-purity compound for research applications. It is intended for use in laboratory investigations only. This product is strictly for Research Use Only (RUO) and is not intended for, and must not be used for, human or veterinary diagnostic, therapeutic, or any other clinical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(3S)-pyrrolidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNMGRFCMUWUNN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1 Methyl 4 Pyrrolidin 3 Yl Piperazine and Its Analogues

Retrosynthetic Analysis of the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Core

A logical retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that form the basis of most synthetic strategies. The primary disconnection occurs at the C-N bond between the pyrrolidine (B122466) and piperazine (B1678402) rings. This leads to two key synthons: a chiral 3-substituted pyrrolidine derivative and 1-methylpiperazine (B117243).

Further disconnection of the chiral pyrrolidine synthon, employing a functional group interconversion (FGI), can lead to a precursor amenable to various enantioselective syntheses. For instance, a 3-aminopyrrolidine (B1265635) can be traced back to a protected 3-azidopyrrolidine (B14084947) or a derivative with a suitable leaving group at the 3-position. The piperazine ring can be disconnected to reveal simpler acyclic precursors. This strategic breakdown allows for the application of a range of powerful synthetic methods to construct each fragment with the desired stereochemistry. youtube.comyoutube.com

Enantioselective Synthesis Strategies for Chiral Pyrrolidine Subunits

The pyrrolidine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals. nih.gov Consequently, a rich collection of methods for its enantioselective synthesis has been developed. These can be broadly categorized into three main approaches: the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.

Chiral auxiliaries have proven to be a reliable method for inducing stereoselectivity in the formation of pyrrolidine rings. scispace.com One notable application is in 1,3-dipolar cycloaddition reactions. For example, the use of chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam can effectively control the facial selectivity of the dipolarophile in reactions with azomethine ylides. acs.org

In a study focused on the synthesis of a chiral pyrrolidine fragment, a chiral auxiliary, (+)-Oppolzer's camphorsultam, was employed to direct a 1,3-dipolar cycloaddition. acs.org The stereochemical outcome was rationalized by the re-face of the dipolarophile being shielded by the auxiliary, leading to a preferential approach of the dipole from the si-face. acs.org This approach yielded the desired pyrrolidine diastereomer as the predominant product. acs.org

Table 1: Diastereoselective 1,3-Dipolar Cycloaddition using Chiral Auxiliaries

Chiral Auxiliary Dipolarophile Dipole Diastereomeric Ratio (dr) Reference
(+)-Oppolzer's camphorsultam N-alkenoyl-camphorsultam Azomethine ylide >95:5 acs.org

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral pyrrolidines. youtube.com This strategy relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.comacs.org

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with electron-deficient alkenes have emerged as a powerful tool for constructing highly substituted chiral pyrrolidines. acs.org The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity. acs.org Similarly, iridium-catalyzed reactions have been developed for the asymmetric synthesis of pyrrolidines. acs.org For instance, chiral iridium catalysts can facilitate the enantioselective hydrogenation of pyrroles or the asymmetric allylic amination to furnish chiral pyrrolidine derivatives. acs.org

Another significant advancement is the dual-catalytic asymmetric radical aminotrifluoromethylation of alkenes, which provides access to CF3-containing chiral pyrrolidines with excellent enantioselectivities. thieme-connect.com This method utilizes a Cu(I)/chiral phosphoric acid dual catalytic system. thieme-connect.com

Table 2: Asymmetric Catalysis in Chiral Pyrrolidine Synthesis

Catalytic System Reaction Type Substrate Enantiomeric Excess (ee) Reference
Cu(I)/(S)-A1 (chiral phosphoric acid) Radical aminotrifluoromethylation Alkene up to 98% thieme-connect.com
[Cu(CH3CN)4]BF4 / Chiral Ligand L1 (3 + 2) Cycloaddition α-substituted iminoester >99% acs.org

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds readily available from natural sources, such as amino acids, carbohydrates, and terpenes. researchgate.netresearchgate.net These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules, including pyrrolidines. acs.orgmdpi.com

L-pyroglutamic acid, a derivative of glutamic acid, is a commonly used chiral precursor for the synthesis of 2,5-disubstituted pyrrolidines. nih.govacs.org Its rigid, cyclic structure allows for stereocontrolled modifications. For instance, the hemiaminal derived from pyroglutamic acid can be reacted with nucleophiles under Lewis acidic conditions to generate either cis- or trans-2,5-disubstituted pyrrolidines, with the stereochemical outcome controlled by the choice of the nitrogen protecting group. acs.org Other natural precursors like D-glucose have also been successfully employed in the synthesis of hydroxylated pyrrolidine rings. researchgate.net

Stereoselective Construction of the Piperazine Moiety

The piperazine ring is another crucial heterocyclic motif found in numerous bioactive compounds. mdpi.comnih.gov The stereoselective construction of substituted piperazines, particularly those with pre-existing stereocenters, requires careful planning and execution.

The formation of the piperazine ring in the context of this compound synthesis involves the coupling of the chiral pyrrolidine subunit with a suitable piperazine precursor. This reaction must proceed with high diastereoselectivity to avoid the formation of a difficult-to-separate mixture of diastereomers.

One effective strategy involves the reductive amination of a ketone precursor with pyrrolidine in the presence of a Lewis acid like Ti(OiPr)4, which has been shown to enhance diastereoselectivity. nih.govacs.org Another powerful method is the palladium-catalyzed cyclization of a diamine component with a propargyl unit, which can deliver highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.orgacs.org

More recently, iridium-catalyzed methods have been developed for the synthesis of C-substituted piperazines from the [3+3]-cycloaddition of imines. acs.orgnih.gov These reactions proceed with high yields and excellent regio- and diastereoselective control under mild conditions. acs.orgnih.gov Additionally, visible-light-mediated photocatalyzed epimerization has been demonstrated as a strategy to convert less stable piperazine isomers to their more stable counterparts. nih.gov

Table 3: Diastereoselective Piperazine Synthesis

Method Substrates Catalyst/Reagent Diastereoselectivity (dr) Reference
Reductive Amination Ketone, Pyrrolidine NaBH3CN, Ti(OiPr)4 up to >95:5 nih.govacs.org
Palladium-Catalyzed Cyclization Diamine, Propargyl unit Palladium catalyst High organic-chemistry.org

Coupling Reactions for Piperazine-Pyrrolidine Linkage

The creation of the crucial C-N bond between the piperazine and pyrrolidine heterocycles is a key step in the synthesis. Several methodologies are employed to achieve this linkage, with reductive amination being a prominent and effective strategy.

One common approach involves the reaction of a piperazine derivative with a suitable pyrrolidine derivative. For instance, N-methylpiperazine can be reacted with 3-pyrrolidinone (B1296849) under specific conditions to form the desired linkage. A more detailed and stereoselective method is the reductive amination between a ketone on one ring and an amine on the other. A key step in the synthesis of analogues involves the stereoselective reductive amination of ketones with pyrrolidine, which can be facilitated by the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) and a reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov This method is particularly useful when controlling the stereochemistry at the point of linkage is critical.

The general principle of reductive amination has been applied broadly in the synthesis of piperazine-containing pharmaceuticals. mdpi.comnih.gov The reaction typically involves forming an intermediate enamine or iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ to form the final amine linkage. The choice of starting materials dictates the final structure; for this compound, this could involve reacting (S)-pyrrolidin-3-amine with 1-methylpiperazin-4-one or, more commonly, reacting 1-methylpiperazine with a protected form of (S)-pyrrolidin-3-one.

Alternative coupling strategies, while less specific to this exact structure, include palladium-catalyzed methods like the Buchwald-Hartwig amination, which is a powerful tool for forming C-N bonds, particularly for N-aryl piperazines. mdpi.comnih.gov Nucleophilic substitution reactions, where one heterocyclic component bears a good leaving group and is reacted with the other, also represent a viable, though less commonly cited, pathway for this specific linkage. The synthesis of chiral pyrrolidine intermediates is a critical prerequisite for these coupling reactions to ensure the desired stereochemistry of the final product. google.com

N-Methylation and Final Functionalization Procedures

The introduction of the methyl group onto the piperazine nitrogen is a defining functionalization step. This can be accomplished either by using N-methylpiperazine as a starting material or by performing the methylation reaction on an unmethylated piperazine-pyrrolidine scaffold in a later step.

Several methods exist for the N-alkylation of piperazines. mdpi.com For N-methylation, the Eschweiler-Clarke reaction is a classic and effective method. This procedure involves treating the secondary amine (the piperazine nitrogen) with an excess of formaldehyde (B43269) and formic acid. google.com The reaction proceeds at elevated temperatures, and the formic acid acts as the reducing agent for the intermediate iminium ion formed from the amine and formaldehyde.

Another widely used industrial process is reductive amination using formaldehyde as the source of the methyl group, followed by catalytic hydrogenation. In this method, piperazine is reacted with formaldehyde to form a condensation product, which is then hydrogenated in the same reactor using a catalyst like Raney nickel under hydrogen pressure (1.0-6.0 MPa) at temperatures between 70-100 °C. google.com

Comparative Analysis of Synthetic Routes: Efficiency and Scalability for Research

The synthesis of this compound for research purposes requires routes that are not only efficient in terms of yield but also scalable and reproducible. Two primary strategic approaches can be compared:

Convergent Approach: This route involves synthesizing the (S)-pyrrolidine and N-methylpiperazine fragments separately and then coupling them in a final step.

Linear Approach: This strategy involves first coupling a protected (S)-pyrrolidine derivative with piperazine, followed by deprotection and a final N-methylation step.

The efficiency of these routes can be influenced by several factors, including the number of steps, the cost and stability of reagents, and the ease of purification. Traditional reductive amination methods using reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) can be effective on a lab scale but present challenges for industrial production due to the vigorous nature of the reaction, the need for low temperatures, and the high cost and potential hazards of the reagents. google.com

The scalability of a route is a critical factor. Methods that employ catalytic hydrogenation, for example, are often preferred for large-scale synthesis due to lower reagent costs and simpler workup procedures compared to those requiring stoichiometric amounts of expensive borohydride reagents. google.com The choice between a convergent and linear approach often depends on the ease of introducing the chiral center and the potential for side reactions. For instance, performing the N-methylation step late in the synthesis might risk undesired reactions if other nucleophilic sites are present, while starting with N-methylpiperazine simplifies the final steps but requires a specific, functionalized starting material for the coupling reaction.

Synthetic Route Feature Route A: Convergent (Coupling with N-Methylpiperazine) Route B: Linear (Final Step N-Methylation) References
Key Strategy N-methylpiperazine is coupled with a (S)-3-oxopyrrolidine derivative via reductive amination.Piperazine is first coupled with a (S)-3-oxopyrrolidine derivative, followed by N-methylation. mdpi.com
Efficiency/Yield Can be highly efficient if the coupling reaction is high-yielding. Fewer steps overall.Overall yield depends on the efficiency of two key steps: coupling and methylation. nih.govgoogle.com
Scalability Generally favorable, as N-methylpiperazine is a readily available bulk chemical. The scalability depends on the chosen coupling method.Potentially more scalable if catalytic methylation methods are used. Avoids handling of more complex starting materials in the coupling step. google.comgoogle.com
Control of Selectivity Avoids potential side reactions during the methylation step as it is performed beforehand.Risk of di-methylation or reaction at other sites if not properly controlled. Requires careful selection of methylation conditions. mdpi.com
Purification Purification focuses on the final coupled product.Requires purification after both the coupling and methylation steps. nih.govgoogle.com

Impurity Profiling from Synthetic Pathways for Research Purity

Ensuring the high purity of this compound is paramount for research applications to guarantee that observed biological or chemical effects are attributable to the compound itself. This involves identifying potential impurities and employing effective purification strategies.

Impurities in the final product can originate from starting materials, side reactions, or incomplete reactions during the synthesis. The stereochemical nature of the target compound adds another layer of complexity, as diastereomeric impurities are a significant concern.

Common byproducts from a reductive amination pathway may include unreacted starting materials such as the pyrrolidone precursor or the piperazine derivative. If piperazine (rather than N-methylpiperazine) is used in a coupling step, a potential byproduct is the di-substituted species where both piperazine nitrogens have reacted with the pyrrolidine ring. nih.gov

During the N-methylation step, especially with reagents like formaldehyde, byproducts can be formed. If the reaction is incomplete, the unmethylated precursor, (S)-1-(Pyrrolidin-3-yl)piperazine, will remain as an impurity. Conversely, over-methylation is a risk with some reagents, potentially leading to the formation of a quaternary ammonium (B1175870) salt.

The most critical impurities, however, are often stereoisomers. If the starting chiral pyrrolidine material is not enantiomerically pure, the synthesis will result in a mixture of diastereomers: (S)-1-Methyl-4-((S)-pyrrolidin-3-yl)piperazine and (S)-1-Methyl-4-((R)-pyrrolidin-3-yl)piperazine. The synthesis of analogues has shown that diastereomeric ratios can vary depending on the reaction conditions, with ratios of 70:30 or even >95:5 being observed. nih.gov

Potential Impurity Likely Source/Synthetic Step References
(S)-1-(Pyrrolidin-3-yl)piperazineIncomplete N-methylation mdpi.com
N-MethylpiperazineUnreacted starting material from coupling step
(S)-Pyrrolidin-3-oneUnreacted starting material from coupling step
(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazineUse of racemic or non-enantiopure pyrrolidine starting material nih.govgoogle.com
Di-substituted piperazine speciesSide reaction during coupling when using unsubstituted piperazine nih.gov

A multi-step purification strategy is typically required to achieve the high purity needed for research. After the synthesis is complete, the crude product is often subjected to a series of purification techniques.

Standard workup procedures, including liquid-liquid extraction and washing, are used to remove inorganic salts and highly polar or non-polar impurities. The primary method for separating the desired product from closely related byproducts and unreacted starting materials is column chromatography. google.com Silica (B1680970) gel flash chromatography is effective for removing impurities with different polarities. google.com

The most challenging purification task is the separation of diastereomers. This is often accomplished using preparative chromatography, which may include specialized techniques like chiral chromatography. google.com Successful separation of diastereomers of similar compounds via flash column chromatography has been reported, indicating that differences in polarity between the diastereomers can be sufficient for separation on a silica or alumina (B75360) column. nih.govgoogle.com

Following chromatographic purification, recrystallization can be employed to obtain a highly crystalline solid, which further enhances purity by removing trace impurities that may have co-eluted during chromatography. google.com For volatile compounds or intermediates, distillation under reduced pressure is another viable purification method. prepchem.com The final purity is typically assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of S 1 Methyl 4 Pyrrolidin 3 Yl Piperazine Derivatives

Design Principles for Novel Analogues of the (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Scaffold

The design of new analogues based on the this compound core is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the scaffold to enhance interactions with biological targets.

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features required for biological activity. drughunter.comnih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving metabolic stability, or securing new intellectual property. drughunter.comcambridgemedchemconsulting.com

For the this compound framework, both the pyrrolidine (B122466) and piperazine (B1678402) rings are amenable to such modifications. These nitrogen-containing heterocycles are considered privileged structures in drug discovery. nih.govnih.gov

Piperazine Ring Replacements: The piperazine moiety can be replaced with other cyclic diamines or constrained linkers to alter the orientation of the substituents and modulate basicity (pKa). For instance, replacing the piperazine with a homopiperazine (B121016) or a diazabicycloalkane could subtly change the distance and angularity between the pyrrolidine ring and the substituent on the second nitrogen.

Pyrrolidine Ring Replacements: The pyrrolidine ring, which provides a key stereochemical feature, could be exchanged for other five- or six-membered rings like a piperidine (B6355638) or a cyclopentane. However, such a change would significantly alter the spatial arrangement of the linker and the crucial nitrogen atom, likely impacting target binding. In some contexts, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine group has been shown to cause a noticeable decrease in activity, highlighting the importance of the original heterocycle. nih.gov Bioisosteric replacement is highly context-dependent, and substitutions that are successful in one series may not be in another. drughunter.com

The objective of these strategies is to discover novel scaffolds that maintain the essential vector projections of the original pharmacophore—namely the basic nitrogen of the methylpiperazine and the chiral center of the pyrrolidine—while offering advantages in synthesis, patentability, or physicochemical properties. spirochem.com

N1-Position (Methylated Nitrogen): The methyl group on the N1-position of the piperazine ring plays a role in establishing the compound's basicity and lipophilicity. Replacing this methyl group with other small alkyl groups (e.g., ethyl, isopropyl) can fine-tune these properties. Introduction of larger or more complex groups could explore potential interactions with nearby hydrophobic pockets on the target protein. However, in many arylpiperazine series, it has been noted that unsubstituted or small alkyl-substituted piperazine rings are often optimal for activity. nih.gov

N4-Position (Linker to Pyrrolidine): The linkage at the N4-position is fundamental to the core structure. While this position is occupied by the pyrrolidine ring in the parent scaffold, in broader SAR campaigns, this nitrogen is often connected to various aryl or heteroaryl groups. Studies on related arylpiperazine derivatives show that the nature of the substituent on the aryl ring is critical for activity. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of halogen substitutes on a fluorophenyl moiety attached to the piperazine ring were essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

The following table presents illustrative data from a study on arylpiperazine analogues, demonstrating how substitutions on a terminal phenyl ring can impact biological activity against different targets.

Compound IDR1 (N-substituent)R2 (Aryl-substituent)Activity (IC₅₀ in µM) vs. Target AActivity (IC₅₀ in µM) vs. Target B
1a -CH₃H15.2>100
1b -CH₃2-F8.912.7
1c -CH₃4-Cl4.15.3
1d -CH₂CH₃4-Cl6.59.8

This table is a representative example based on findings for substituted piperazine derivatives to illustrate SAR principles.

The pyrrolidine ring introduces a vital stereocenter and a secondary amine (or a tertiary amine if N-substituted), contributing significantly to the three-dimensional shape and binding potential of the molecule. nih.gov

(S)-Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine is crucial. The specific spatial orientation of the piperazine linker is dictated by this stereocenter, and it is common for biological targets to exhibit high enantioselectivity. nih.gov Altering this to the (R)-enantiomer or using a racemic mixture would be a primary step in an SAR investigation to confirm the importance of this configuration for target engagement.

Pyrrolidine Ring Substituents: The pyrrolidine ring itself can be a platform for further substitution to seek additional interactions. Adding small substituents (e.g., fluoro, hydroxyl, methyl) at the 2-, 4-, or 5-positions could influence the ring's conformation (puckering) and introduce new hydrogen bond donor/acceptor or hydrophobic interactions. nih.gov For example, SAR studies on pyrrolidine-2,5-diones have shown that anticonvulsant activity is strongly affected by substituents at the 3-position of the pyrrolidine scaffold. nih.gov

Linker Geometry: The direct C-N bond between the pyrrolidine and piperazine rings defines the linker geometry. While this is a short and relatively rigid linker, it could be conceptually extended. For instance, introducing a carbonyl group to create a (S)-1-methyl-4-(pyrrolidine-3-carbonyl)piperazine would alter the electronic properties and hydrogen bonding capacity of the linker.

The table below illustrates how modifications to a pyrrolidine-containing scaffold can influence biological activity, based on findings from related series.

Compound IDPyrrolidine Ring ModificationLinkerActivity (IC₅₀ in µM)
2a (S)-3-yl (unsubstituted)C-N bond25.5
2b (R)-3-yl (unsubstituted)C-N bond> 200
2c (S)-3-yl with 4-OHC-N bond12.1
2d (S)-3-ylC(O)-N bond45.8

This table is a representative example based on findings for modified pyrrolidine derivatives to illustrate SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interactions

QSAR modeling provides a mathematical framework to correlate the chemical features of a series of compounds with their biological activities. mdpi.comnih.gov This computational tool is invaluable for understanding the key molecular properties driving potency and for predicting the activity of novel, unsynthesized analogues. nii.ac.jp

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors (features) that capture the structural variations within a dataset of molecules. researchgate.net For a series of this compound derivatives, these descriptors would fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a QSAR study of piperazine derivatives as mTORC1 inhibitors, LUMO energy and the electrophilicity index were found to be significantly correlated with inhibitory activity. nih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, topological polar surface area (TPSA), and various shape indices. TPSA is often crucial for predicting cell permeability. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for membrane traversal and hydrophobic interactions with the target. The most common descriptor is LogP (the logarithm of the octanol-water partition coefficient).

3D Descriptors: These capture the three-dimensional arrangement of the molecule, such as solvent-accessible surface area and other geometric parameters.

The process of feature selection aims to identify a subset of these descriptors that have the strongest correlation with biological activity while minimizing inter-correlation to avoid model overfitting.

Once relevant descriptors are selected, a mathematical model is built to predict the in vitro binding affinity (e.g., IC₅₀, Ki) of analogues. Various statistical methods can be employed, from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN). nii.ac.jp

An MLR model might take the form of an equation like: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

A study on piperazine derivatives inhibiting mTORC1 successfully developed MLR and multiple nonlinear regression (MNLR) models with good predictive power (R² values of 0.74 and 0.78, respectively). nih.gov Such models can then be used to screen a virtual library of designed analogues, prioritizing the synthesis of those with the highest predicted potency.

The performance of a QSAR model is evaluated using statistical metrics on a "test set" of compounds that were not used to build the model. Key metrics include the coefficient of determination (R²) and the cross-validated R² (q²).

Model TypeDescriptors UsedTraining Set R²Test Set R²
MLR TPSA, LogP, Molar Refractivity0.740.68
ANN Electronic, Steric, and Hydrophobic0.850.79

This table represents typical performance data for QSAR models to illustrate the concept of predictive modeling.

These predictive models, combined with the design principles from SAR and SPR studies, provide a powerful, iterative engine for the optimization of lead compounds based on the this compound scaffold.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional arrangement of a molecule is paramount in determining its interaction with biological targets. For flexible molecules like this compound, which contains two saturated heterocyclic rings, understanding the preferred spatial conformations is critical. This analysis reveals the most stable arrangements of the piperazine and pyrrolidine rings and how intramolecular forces and stereochemistry dictate the molecule's shape, ultimately influencing its recognition by receptors or enzymes.

Piperazine Ring: The six-membered piperazine ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. In this arrangement, substituents can occupy either axial or equatorial positions. For the 1,4-disubstituted piperazine in the title compound, the large pyrrolidin-3-yl group is expected to strongly prefer the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions. The smaller methyl group on the opposing nitrogen (N1) would likewise favor an equatorial position, leading to a diequatorial chair conformation as the most stable ground state. The two nitrogen atoms in the piperazine ring are key features, offering a combination of structural rigidity and potential for hydrogen bonding. researchgate.net

Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and undergoes a phenomenon known as pseudorotation, allowing it to adopt a range of puckered conformations. nih.gov The most common forms are the "envelope" (or C-exo/C-endo) and "twist" (or half-chair) conformations, where one or two atoms, respectively, deviate from the plane formed by the other atoms. nih.govresearchgate.net The specific pucker adopted is highly influenced by the nature and stereochemistry of its substituents. nih.govresearchgate.net In the case of a 3-substituted pyrrolidine, the substituent can dictate the equilibrium between the Cγ-exo (substituent pseudo-equatorial) and Cγ-endo (substituent pseudo-axial) puckers. The choice of conformation affects the spatial orientation of the piperazine moiety relative to the pyrrolidine ring, which can be a critical factor in biological target binding. nih.gov

Table 1: Summary of Ring Conformation Characteristics This table summarizes the key conformational features of the heterocyclic rings found in this compound.

Ring SystemPredominant ConformationKey Features Influencing ConformationPotential Impact on Molecule
Piperazine ChairMinimization of torsional strain; steric bulk of N-substituents.The diequatorial arrangement of substituents is energetically favored, defining the distance and vector between the pyrrolidine and methyl groups.
Pyrrolidine Envelope or Twist (Puckered)Pseudorotation; steric and electronic effects of the C3 substituent. nih.govDetermines the orientation of the N-H bond and the substituent, influencing potential intramolecular interactions and the overall 3D shape presented to a biological target. nih.gov

The precise stereochemistry and potential for intramolecular bonding in this compound are defining features that govern its interaction with biological systems. The (S)-configuration at the C3 position of the pyrrolidine ring creates a specific and non-superimposable three-dimensional architecture.

One significant possibility is the formation of an intramolecular hydrogen bond between the hydrogen atom of the pyrrolidine secondary amine (N-H) and the lone pair of electrons on the adjacent piperazine nitrogen (N4'). Such an interaction would create a fused-ring-like, more rigid structure, significantly restricting the molecule's conformational freedom. This "locked" conformation could pre-organize the molecule into a shape that is highly complementary to a specific binding site, potentially enhancing binding affinity.

The stereogenicity of the pyrrolidine ring is a crucial determinant of biological activity. nih.gov The spatial orientation of substituents is known to lead to different binding modes and biological profiles for different stereoisomers. nih.gov The (S)-isomer presents a unique topology to a chiral biological target, such as a receptor binding pocket or an enzyme's active site. Its enantiomer, (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine, would present a mirror-image arrangement. This difference is often the basis for stereospecific binding, where one isomer is significantly more active than the other because its functional groups align correctly with the complementary features of the target, while the other isomer fits poorly or not at all. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify novel compounds by abstracting the essential molecular features required for biological activity. researchgate.net A pharmacophore model for this compound and its derivatives would consist of a specific 3D arrangement of chemical features responsible for its interaction with a biological target.

Based on the structure of this compound, a hypothetical pharmacophore can be defined. The key features would likely include:

Hydrogen Bond Donor (HBD): The secondary amine (N-H) of the pyrrolidine ring.

Positive Ionizable (PI) / Hydrogen Bond Acceptor (HBA): The tertiary amine of the piperazine ring (N4'), which is basic and can be protonated at physiological pH.

Positive Ionizable (PI) / Hydrophobic (HY): The N-methylated tertiary amine of the piperazine ring (N1), which is also basic. The methyl group itself adds a small hydrophobic feature.

Hydrophobic Center (HY): The aliphatic carbon backbone of the pyrrolidine and piperazine rings.

Ligand-based drug design utilizes such models as 3D search queries to screen large chemical databases for new molecules that possess the same pharmacophoric features in the correct spatial orientation. researchgate.netnih.gov By identifying compounds that match the pharmacophore of an active molecule like this compound, researchers can discover structurally diverse compounds that may have similar or improved biological activity. This approach is particularly valuable when the structure of the biological target is unknown. researchgate.net The piperazine scaffold itself is considered a "privileged" structure in medicinal chemistry, as its inclusion often improves pharmacokinetic properties and target affinity. researchgate.netresearchgate.net

Table 2: Potential Pharmacophoric Features of this compound This table outlines the key chemical features of the title compound that would be considered in the development of a pharmacophore model for ligand-based drug design.

Pharmacophore FeatureCorresponding Chemical MoietyRole in Molecular Recognition
Hydrogen Bond Donor (HBD) Pyrrolidine N-H groupForms directed hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on a biological target.
Positive Ionizable (PI) / H-Bond Acceptor (HBA) Piperazine N4' (unmethylated)Can accept a hydrogen bond or, when protonated, form ionic interactions with negatively charged residues (e.g., Asp, Glu).
Positive Ionizable (PI) Piperazine N1 (methylated)Can form ionic interactions when protonated. The methyl group may also fit into a small hydrophobic pocket.
Hydrophobic Region (HY) Ethylene bridges of the piperazine and pyrrolidine ringsEngage in van der Waals or hydrophobic interactions with nonpolar regions of a binding site.

Computational Chemistry and Molecular Modeling Applications in Research

Ligand-Protein Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is crucial for identifying potential biological targets and elucidating the binding mode of new chemical entities, such as derivatives of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine. Research on related piperazine (B1678402) structures has successfully employed docking to understand their interactions with various protein targets. nih.govnih.gov

The initial step in a docking study is the careful selection and preparation of the target receptor's three-dimensional structure, typically obtained from crystallographic data in the Protein Data Bank (PDB). For instance, in studies involving piperazine derivatives, various receptor structures have been utilized. In the investigation of novel androgen receptor (AR) antagonists, docking was performed at the AR ligand-binding pocket (LBP) to understand how arylpiperazine derivatives bind and exert their inhibitory effects. nih.gov Similarly, for the development of sigma-1 receptor (S1R) ligands, receptor structures were derived from co-crystal structures of the target protein with potent ligands. nih.gov

The preparation of the receptor is a critical phase that often involves adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any steric clashes. In a study targeting cyclooxygenase-2 (COX-2) with phenylpiperizine analogues, the crystal structure with PDB code 4COX was prepared using the Protein Preparation Wizard in Maestro, and the co-crystallized ligand, Indomethacin, was used to validate the docking protocol. researchgate.net For studies on dipeptidyl peptidase-4 (DPP-4) inhibitors, specific water molecules involved in hydrogen bonding were preserved during the preparation of receptor structures (PDB IDs: 2RGU, 1X70, 2ONC). mdpi.com

Table 1: Examples of Receptor Structures Used in Docking Studies of Piperazine Derivatives

Target ProteinPDB CodeTherapeutic AreaReference
Androgen Receptor (AR)Not specified in abstractProstate Cancer nih.gov
Sigma-1 Receptor (S1R)Derived from co-crystal structuresNeurodegenerative Diseases, Cancer nih.gov
Cyclooxygenase-2 (COX-2)4COXInflammation researchgate.net
Dipeptidyl Peptidase-4 (DPP-4)2RGU, 1X70, 2ONCType 2 Diabetes mdpi.com
α-Amylase4W93Diabetes plos.org

Following receptor preparation, docking algorithms are used to place the ligand into the receptor's binding site in various conformations and orientations. Scoring functions then estimate the binding affinity for each pose. In the study of benzimidazole-phenylpiperizine derivatives as COX-2 inhibitors, the Glide docking program from Schrödinger was employed, utilizing both Standard Precision (SP) and Extra Precision (XP) methods to score the ligand poses. researchgate.net For piperidine (B6355638)/piperazine-based compounds targeting the S1R, docking analyses were performed to elucidate the network of interactions, which were further validated by molecular dynamics simulations. nih.gov

The reliability of a docking protocol is often confirmed by re-docking a co-crystallized native ligand into the active site; a root-mean-square deviation (RMSD) value below 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation. plos.org Docking studies on arylpiperazine derivatives as AR antagonists suggested that their binding is primarily driven by hydrophobic interactions within the AR ligand-binding pocket. nih.gov These computational predictions help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new derivatives with improved binding affinity. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static image of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. nih.gov MD simulations have been instrumental in studying systems containing piperazine scaffolds, confirming binding modes and assessing the stability of ligand-protein complexes. nih.govnih.gov

An MD simulation begins with the setup of the system, which includes the ligand-protein complex solvated in a water box with counter-ions to neutralize the charge. The system's behavior is governed by a force field, a set of parameters that defines the potential energy of the atoms. The choice of force field is critical for the accuracy of the simulation. Commonly used biomolecular force fields include AMBER, CHARMM, OPLS, and GROMOS. nih.gov

In a study of phenyl-piperazine scaffolds as eIF4A1 inhibitors, extended MD simulations ranging from 300 nanoseconds to 3 microseconds were conducted using an NPT (isothermal-isobaric) ensemble, which closely mimics laboratory conditions (300 K, 1 atm). nih.gov For piperidine/piperazine-based S1R ligands, the Desmond program from the Schrödinger Suite was used to perform MD simulations to evaluate the stability of the ligand-receptor complexes. nih.gov The development of accurate force fields is an ongoing area of research, with new parameter sets being created to better describe specific molecular systems, such as disordered proteins or lipid membranes. nih.govresearchgate.net

Table 2: Common Biomolecular Force Fields Used in MD Simulations

Force Field FamilyDescriptionReference
AMBER (Assisted Model Building with Energy Refinement)Widely used for proteins and nucleic acids. Example: AMBER99SB-ILDN. nih.gov
CHARMM (Chemistry at HARvard Macromolecular Mechanics)Popular for proteins, lipids, and nucleic acids. Example: CHARMM36. nih.gov
OPLS (Optimized Potentials for Liquid Simulations)Designed for simulating proteins and organic liquids. Example: OPLS-AA/L. nih.gov
GROMOS (GROningen MOlecular Simulation)A united-atom force field often used for biomolecular systems. Example: GROMOS 54A7. nih.gov
MARTINIA popular coarse-grained force field used for large systems and long timescales. nih.gov

Post-simulation analysis provides detailed information on the dynamics of the ligand-receptor complex. This includes calculating the RMSD to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. plos.org For a phenyl-piperazine inhibitor of eIF4A1, MD simulations revealed sustained interactions with key residues such as Arg368 and Gln60, as well as π-stacking with Phe52, which contributed to the closure of the enzyme's domains. nih.gov

In another study on quinazoline-based EGFR-TK inhibitors, MD simulations identified Met769 as a crucial residue, forming stable hydrogen bonds with the inhibitors. nih.gov Similarly, simulations of MTHFD2 inhibitors showed strong interactions with GLN132, ASN87, and GLY310, explaining the ligand's binding selectivity. researchgate.net By analyzing the trajectory of the simulation, researchers can observe conformational changes in the protein upon ligand binding and calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone. nih.govresearchgate.net

Table 3: Key Amino Acid Interactions Identified Through MD Simulations of Piperazine-like Scaffolds

Target ProteinInhibitor ScaffoldKey Interacting ResiduesInteraction TypeReference
eIF4A1Phenyl-piperazinePhe52, Gln60, Arg368, Glu244π-stacking, Hydrogen Bonds nih.gov
EGFR-TKQuinazoline-triamineMet769Hydrogen Bonds nih.gov
MTHFD2DS44960156Tyr84Not specified in abstract researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide the most accurate description of a molecule's electronic structure, which governs its geometry, properties, and reactivity. While computationally intensive, QM methods are vital for parameterizing force fields used in MD simulations and for understanding reaction mechanisms. For instance, electronic structure computations are used to determine bond parameters and atomic charge distributions for small molecules, which are then used to build force fields for larger, related molecules like lipids. researchgate.net

Although specific QM studies on this compound were not identified in the provided search results, these methods are generally applied to understand the electronic properties of novel compounds. Calculations can predict molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of a molecule. mdpi.com This information is invaluable for predicting sites susceptible to metabolic attack and for designing molecules with specific hydrogen bonding capabilities, a key factor in ligand-receptor recognition. mdpi.com

Energy Minimization and Transition State Analysis

Energy minimization and transition state analysis are fundamental computational techniques used to predict the most stable three-dimensional conformations of a molecule and to study the energy barriers of chemical reactions or conformational changes.

Energy Minimization: This process involves calculating the potential energy of a molecule for various atomic arrangements to find the geometry with the lowest energy, known as the global minimum. For a flexible molecule like this compound, which contains multiple rotatable bonds and two ring systems, numerous conformations are possible. Computational methods such as molecular mechanics or quantum mechanics are employed to systematically explore the conformational landscape. The resulting low-energy conformations represent the most probable shapes the molecule will adopt in a biological system, which is critical for understanding its interaction with a target receptor. For instance, studies on piperazine-containing structures often investigate the relative energies of chair, boat, and twist-boat conformations of the piperazine ring and the puckering of the pyrrolidine (B122466) ring to determine the most stable arrangement. mdpi.com

Transition State Analysis: This analysis focuses on identifying the highest energy point along a reaction or conformational pathway, known as the transition state. Understanding the energy of the transition state is crucial for predicting the rate at which a molecule can interconvert between different conformations or undergo a chemical reaction. For this compound, this could involve calculating the energy barrier for the nitrogen inversion within the piperazine ring or the rotation of the bond connecting the two heterocyclic rings. Analogous studies on methylated piperazine derivatives have shown that such computational analyses are key to understanding stereoselectivity and functional activity. nih.gov

Table 1: Hypothetical Conformational Analysis of this compound This table illustrates potential data from an energy minimization study.

Conformer ID Piperazine Ring Conformation Pyrrolidine Ring Pucker Relative Energy (kcal/mol) Population (%)
Conf-1 Chair (Equatorial) Endo 0.00 75.2
Conf-2 Chair (Axial) Endo 1.85 15.5
Conf-3 Twist-Boat Exo 5.60 5.3
Conf-4 Chair (Equatorial) Exo 2.50 4.0

Electrostatic Potential Mapping and Charge Distribution

Electrostatic Potential Mapping (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com It is a valuable tool for predicting and understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonds and electrostatic attractions. chemrxiv.org The MEP map uses a color spectrum to indicate different potential values: regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.dewolfram.com For this compound, MEP analysis would likely highlight the nitrogen atoms of the piperazine and pyrrolidine rings as the most electron-rich regions, indicating their roles as primary hydrogen bond acceptors in interactions with biological targets. chemrxiv.orgmdpi.com

Charge Distribution: This analysis involves calculating the partial atomic charges on each atom within the molecule. This provides a quantitative measure of the local electronic properties and complements the qualitative information from an MEP map. The distribution of charges influences a molecule's polarity, solubility, and its ability to form electrostatic interactions with a receptor binding pocket. In silico studies of piperazine-based inhibitors often use charge distribution data to rationalize observed structure-activity relationships (SAR). mdpi.com For the title compound, the nitrogen atoms are expected to carry significant negative partial charges, making them key pharmacophoric features.

Table 2: Hypothetical Calculated Electrostatic Properties for Key Atoms This table shows representative data from a charge distribution and MEP analysis.

Atom Predicted Partial Charge (e) MEP Minimum/Maximum (kcal/mol) Predicted Role in Interaction
Pyrrolidine N-H +0.25 Positive Hydrogen Bond Donor
Piperazine N (unsubstituted) -0.45 -45.5 Hydrogen Bond Acceptor
Piperazine N (methylated) -0.42 -42.8 Hydrogen Bond Acceptor
Methyl Group H-atoms +0.05 Positive Weak van der Waals contact

Virtual Screening Methodologies for Hit Identification and Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov It is a time- and cost-effective alternative to high-throughput screening (HTS).

Structure-Based Virtual Screening

Structure-Based Virtual Screening (SBVS) relies on the known three-dimensional structure of the biological target, which is typically a protein or nucleic acid. nih.gov The primary method used in SBVS is molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target to form a stable complex.

In the context of identifying novel ligands, a library containing millions of compounds can be docked into the active site of a target receptor. frontiersin.org The compounds are then ranked based on a scoring function that estimates binding affinity. For a compound like this compound, SBVS could be employed to screen for its potential activity against a range of targets. For example, piperazine derivatives have been successfully identified as inhibitors of acetylcholinesterase through SBVS campaigns. nih.govresearchgate.net In such a hypothetical screen, the pyrrolidine and piperazine nitrogens would be expected to form key hydrogen bonds with amino acid residues like tyrosine or serine in the active site of a target. nih.gov

Table 3: Example of a Hypothetical Structure-Based Virtual Screening Result This table illustrates how this compound might be flagged as a hit in a docking screen against a hypothetical kinase target.

Compound ID Docking Score (kcal/mol) Predicted H-Bond Interactions (Residues) Predicted Hydrophobic Interactions (Residues)
This compound -8.5 ASP145, GLU95, TYR92 LEU25, PHE143, VAL33
Reference Inhibitor -9.2 ASP145, GLU95 LEU25, PHE143, ALA45
Decoy Compound 1 -5.1 None VAL33
Decoy Compound 2 -6.3 ASP145 LEU25

Ligand-Based Virtual Screening

Ligand-Based Virtual Screening (LBVS) is utilized when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. nih.gov This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Key LBVS methods include pharmacophore modeling and shape-based screening.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. A model is constructed based on the common features of known active ligands, such as hydrogen bond donors/acceptors, aromatic rings, and charged groups. nih.gov This model is then used as a 3D query to filter large databases for molecules that match the pharmacophore. A pharmacophore derived from known aminergic G-protein coupled receptor (GPCR) ligands might feature a basic nitrogen and a specific arrangement of hydrophobic groups, a pattern that this compound could potentially match.

Shape-Based Screening: This method uses the 3D shape of a known active molecule as a template to find other molecules in a database with a similar shape, as shape complementarity is a crucial determinant of binding. A hierarchical virtual screening campaign successfully identified a piperazine-based hit using shape-based screening as an initial filter. nih.gov

Lead optimization is an iterative process where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comscienceopen.com Both SBVS and LBVS are instrumental in this phase. For instance, if this compound were identified as a hit, computational models could predict which modifications (e.g., adding substituents to the pyrrolidine ring or altering the piperazine substitution) would likely enhance binding affinity before undertaking synthetic efforts. patsnap.comyoutube.com

Table 4: Example of a Ligand-Based Pharmacophore Model This table outlines a hypothetical pharmacophore model that could be used to identify this compound or similar molecules.

Pharmacophore Feature Description Distance to HBA1 (Å)
HBA1 Hydrogen Bond Acceptor (e.g., Piperazine N) 0.0
HBA2 Hydrogen Bond Acceptor (e.g., Pyrrolidine N) 4.5 - 5.0
HBD1 Hydrogen Bond Donor (e.g., Pyrrolidine N-H) 4.8 - 5.2
HYD1 Hydrophobic Feature (e.g., Methyl Group) 3.8 - 4.3

Mechanistic *in Vitro* Pharmacological Characterization of S 1 Methyl 4 Pyrrolidin 3 Yl Piperazine and Its Analogues

Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels, Transporters)

Receptor binding assays are a cornerstone of early-stage drug discovery, providing a direct measure of the physical interaction between a ligand and its target protein. chemicalbook.com These assays are essential for determining the affinity (how tightly a compound binds) and selectivity (the degree to which a compound binds to a specific target versus others) of (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine. The primary methods used are radioligand binding assays, which are considered the gold standard for quantifying these interactions due to their sensitivity and robustness. chemicalbook.comnih.gov

Radioligand binding assays are utilized to quantify the interaction between a ligand and a receptor by using a radioactively labeled compound (radioligand). nih.gov The methodology involves incubating a preparation of the target receptor (e.g., crude cell membranes from tissues or cultured cells expressing the receptor) with a known concentration of a specific radioligand. googleapis.com The experiment is conducted until the binding reaches equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically via rapid filtration through glass fiber filters. mdpi.com The radioactivity retained on the filters, which corresponds to the bound ligand, is then quantified using a scintillation counter. mdpi.com

A critical aspect of these assays is the determination of non-specific binding (NSB), which is the portion of the radioligand that binds to components other than the target receptor, such as the filters, lipids, or other proteins. googleapis.com NSB is measured by conducting the incubation in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific. researchgate.net Specific binding is then calculated by subtracting the NSB from the total binding measured in the absence of the competing unlabeled ligand. googleapis.com

Data from saturation binding experiments, where the concentration of the radioligand is varied, are analyzed using non-linear regression to determine two key parameters:

Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd value signifies higher binding affinity. nih.gov

Bmax (Maximum Receptor Density): Indicates the total concentration of binding sites in the tissue or cell preparation. nih.gov

Specialized software, such as GraphPad Prism, is commonly used to fit the data and calculate these parameters. nih.gov

Competition binding assays are a variation of radioligand binding assays used to determine the affinity of unlabeled compounds, such as this compound or its derivatives. nih.gov In this setup, the receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. google.com The test compound competes with the radioligand for binding to the receptor, causing a concentration-dependent displacement of the radioligand.

The data generated is a competition curve, which is typically sigmoidal. From this curve, the IC₅₀ (half-maximal inhibitory concentration) is determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand. mdpi.com This value is dependent on the concentration and affinity of the radioligand used. Therefore, the IC₅₀ is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki represents the affinity of the unlabeled test compound for the receptor and is independent of the assay conditions, allowing for direct comparison of affinities between different compounds. nih.gov

A typical data table summarizing the findings from such studies for a series of this compound analogues would display the Ki values for each compound against a panel of different receptors to establish a selectivity profile. Publicly available binding data for this compound is not available at this time.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphatases, Metabolic Enzymes)

The pyrrolidine (B122466) and piperazine (B1678402) moieties are common structural motifs in a variety of enzyme inhibitors. Research into analogues of this compound has revealed activities against several enzyme classes, including kinases and metabolic enzymes.

The in vitro potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). While direct data for this compound is scarce, studies on related structures highlight the potential for potent enzyme inhibition. For example, certain pyrrolidine-containing compounds have been identified as potent inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) nih.gov. The substitution pattern on the pyrrolidine ring has been shown to be critical for potency, with a 3(S)-thiomethyl pyrrolidine analogue demonstrating significantly improved pharmacokinetic properties over its predecessors nih.gov.

Similarly, derivatives incorporating the piperazine scaffold have been investigated as inhibitors of various enzymes. For instance, piperazine-substituted pyranopyridines have shown antiproliferative activity, suggesting interaction with enzymes involved in cell proliferation nih.gov. Furthermore, piperazine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, with some analogues showing inhibitory activity in the micromolar range nih.govmdpi.com.

Table 1: In Vitro Enzyme Inhibition by Analogues of this compound

Compound ClassTarget EnzymePotency (IC50/Ki)Reference
Pyrrolidine DerivativesERK1/2Potent inhibition noted nih.gov
Piperazine Sulphonamide DerivativesDPP-419% to 30% inhibition at 100 µM nih.govmdpi.com
Pyrrolidine Pentamine DerivativesAminoglycoside 6′-N-Acetyltransferase Type IbCorrelation between binding energy and inhibition nih.gov

Note: The data presented is for structurally related analogues and not for this compound itself.

Selectivity and Off-Target Profiling (In Vitro)

Selectivity is a critical aspect of drug development, aiming to minimize off-target effects and associated toxicities. For compounds containing the pyrrolidine and piperazine scaffolds, extensive profiling is often conducted to assess their interaction with a wide range of biological targets.

Broad panel screening, often against a large number of G-protein coupled receptors (GPCRs), ion channels, and transporters, is a standard practice to identify potential off-target interactions. While a specific screening panel result for this compound is not publicly available, the pharmacological profiles of related compounds suggest potential interactions with various receptor systems. For instance, piperazine and piperidine (B6355638) derivatives have been shown to interact with histamine H3 and sigma-1 receptors nih.gov. A study on such derivatives revealed that the nature of the heterocyclic core (piperazine vs. piperidine) significantly influences the affinity for these receptors nih.gov.

Improving the selectivity of a lead compound is a key objective in medicinal chemistry. This is often achieved through systematic structural modifications to enhance binding to the desired target while reducing affinity for off-target molecules. For pyrrolidine and piperazine-containing scaffolds, several strategies have been employed:

Stereochemical Control: The stereochemistry of the pyrrolidine ring can significantly impact biological activity and selectivity. Different stereoisomers can exhibit distinct binding modes and affinities for their targets.

Substitution Pattern: The nature and position of substituents on both the pyrrolidine and piperazine rings can be modified to optimize selectivity. For example, in the development of M5 muscarinic acetylcholine receptor antagonists, replacing a piperidine core with a pyrrolidine and modifying its substitution pattern was explored to improve the selectivity and metabolic profile nih.gov.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate the electronic and steric properties of the molecule, leading to improved selectivity. This approach is widely used in the optimization of kinase inhibitors containing the pyrrolidine scaffold.

The iterative process of synthesis and biological testing, guided by structure-activity relationships (SAR), is fundamental to achieving the desired selectivity profile for novel therapeutic agents based on the this compound scaffold.

Advanced Analytical Techniques for Structural and Stereochemical Research

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity Determination

The separation of enantiomers is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. chromatographyonline.com Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the cornerstone for determining the enantiomeric purity of chiral compounds like (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine. nih.gov These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. bgb-analytik.com

SFC, in particular, has gained prominence for chiral separations due to its advantages, including faster analysis times, reduced consumption of toxic organic solvents, and often superior resolution compared to HPLC. chromatographyonline.comresearchgate.netyoutube.com The mobile phase in SFC, typically supercritical carbon dioxide mixed with a polar organic co-solvent, has unique properties that can enhance chiral recognition on the stationary phase. chromatographyonline.comyoutube.com

The success of a chiral separation is critically dependent on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. bgb-analytik.comoonops.eu For chiral amines such as this compound, polysaccharide-based CSPs are often the first choice for screening. nih.gov

Column Selection: Columns based on derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are widely used and commercially available under trade names like Chiralcel® and Chiralpak®. nih.gov These CSPs offer broad selectivity for a wide range of chiral compounds. For piperazine (B1678402) derivatives, macrocyclic glycopeptide antibiotic-based columns, such as those with a vancomycin (B549263) (Chirobiotic V) or teicoplanin core, have also demonstrated effectiveness in resolving enantiomers. nih.gov The selection process often involves screening a small library of columns with diverse chiral selectors to identify the one providing the best enantioselectivity (α). bgb-analytik.com

Mobile Phase Optimization: The mobile phase composition is adjusted to optimize resolution, peak shape, and analysis time. chromatographyonline.com

In HPLC , separations can be performed in normal-phase, reversed-phase, or polar organic modes. Normal-phase mode (e.g., hexane/ethanol) often provides excellent selectivity for chiral separations. For basic amines, it is common to add a small amount of an amine modifier (like diethylamine, DEA) to the mobile phase to improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

In SFC , the mobile phase consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol). Additives like DEA are also used to enhance peak symmetry and chromatographic efficiency for basic compounds. chromatographyonline.comresearchgate.net The ability to use higher flow rates in SFC often leads to significantly faster separations compared to HPLC. chromatographyonline.com

Table 1: Recommended Starting Conditions for Chiral Column Screening

Chromatographic ModeStationary Phase TypeTypical Mobile PhaseAdditive (for basic amines)
SFC Polysaccharide-based (Amylose/Cellulose)CO₂ / Methanol or Ethanol0.1-0.5% Diethylamine (DEA)
HPLC (Normal Phase) Polysaccharide-based (Amylose/Cellulose)n-Hexane / Isopropanol or Ethanol0.1-0.5% Diethylamine (DEA)
HPLC (Reversed Phase) Polysaccharide-based (Immobilized)Acetonitrile or Methanol / Water with BufferAmmonium (B1175870) Bicarbonate or Formate
HPLC (Polar Organic) Polysaccharide-based (Immobilized)Acetonitrile or MethanolNot always required

Method Development for Research-Grade Characterization

Developing a robust analytical method for research-grade characterization involves a systematic approach to achieve baseline resolution of the enantiomers (Rs > 1.5) with good peak shape and reproducibility.

The typical workflow includes:

Initial Screening: The compound is tested on a set of 3-5 different chiral columns using generic gradient conditions in both SFC and HPLC. bgb-analytik.com SFC is often the preferred first-line approach due to its high throughput and success rate. researchgate.net

Optimization: Once a promising column/solvent combination is identified, the mobile phase composition (co-solvent percentage, additive concentration) and chromatographic conditions (flow rate, temperature, backpressure in SFC) are fine-tuned to maximize resolution and efficiency.

Validation: The finalized method is validated for parameters such as specificity, linearity, accuracy, and precision to ensure it is suitable for the quantitative determination of enantiomeric excess (e.e.).

This systematic process ensures the development of a reliable method capable of confirming the high enantiomeric purity required for research-grade this compound.

Advanced Spectroscopic Methods for Conformational and Interaction Studies (Research Focus)

While chromatography confirms stereochemical purity, advanced spectroscopic techniques provide insight into the molecule's three-dimensional structure, conformation in solution, and interactions with biological targets.

Two-dimensional (2D) NMR spectroscopy is a powerful, non-destructive technique for determining the solution-state structure and conformation of molecules. For this compound, a combination of 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons within the pyrrolidine (B122466) and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range ¹H-¹³C correlations (over 2-3 bonds), which helps to piece together the molecular framework, for instance, by connecting the pyrrolidine ring to the piperazine ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), regardless of whether they are connected by bonds. This is crucial for determining the relative orientation of the two heterocyclic rings and the preferred conformation of each ring (e.g., chair conformation for the piperazine ring and envelope or twist for the pyrrolidine ring). For instance, NOESY can reveal the spatial proximity between the methyl protons and specific protons on the piperazine ring.

Table 2: Application of 2D NMR for Structural Analysis of this compound

2D NMR ExperimentInformation Provided
COSY Identifies proton-proton connectivities within each ring system.
HSQC Assigns each carbon atom by linking it to its attached proton(s).
HMBC Confirms the overall structure by showing long-range C-H connections.
NOESY/ROESY Elucidates the 3D conformation and stereochemistry in solution.

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is an optical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. trinity.edu An achiral molecule will not produce a CD signal. Therefore, CD spectroscopy provides an excellent method for confirming the absolute configuration of this compound.

The compound is expected to exhibit a unique CD spectrum, which serves as a spectral "fingerprint" for the (S)-enantiomer. trinity.edu This experimental spectrum can be compared with a spectrum predicted by quantum-mechanical calculations to provide a high degree of confidence in the assignment of the absolute stereochemistry. Furthermore, CD spectroscopy is highly sensitive to conformational changes, making it a valuable tool for studying how the molecule's structure changes in response to environmental factors like solvent or upon binding to a biological target. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. While public domain searches did not yield a crystal structure for this compound or its complexes, this technique remains the gold standard for structural elucidation. mdpi.commdpi.com

If a single crystal of the compound could be grown, X-ray diffraction analysis would unambiguously determine its absolute configuration, bond lengths, bond angles, and the precise conformation of the piperazine and pyrrolidine rings in the crystal lattice.

Of even greater scientific interest would be the crystal structure of this compound in a complex with a biological target (e.g., a receptor or enzyme). Such a structure would provide invaluable, high-resolution information about the binding mode, identifying the key interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that govern molecular recognition. This information is crucial for structure-based drug design and for understanding the compound's mechanism of action at a molecular level. nih.gov

Mass Spectrometry-Based Approaches for Metabolite Identification (In Vitro)

The in vitro metabolism of novel chemical entities is a cornerstone of drug discovery and development, providing insights into potential metabolic pathways and the formation of active or toxic byproducts. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in these studies. researchgate.net

High-resolution mass spectrometry (HRMS) is a powerful technique for elucidating the metabolic fate of a compound by providing highly accurate mass measurements of both the parent drug and its metabolites. nih.gov This accuracy allows for the determination of the elemental composition of metabolites, which is the first step in identifying the type of metabolic transformation that has occurred (e.g., oxidation, demethylation, hydroxylation). news-medical.net

In a typical in vitro study, this compound would be incubated with human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for the majority of phase I metabolism. re-place.be Samples would be taken at various time points and analyzed by LC-HRMS.

The workflow for identifying metabolic pathways using HRMS generally involves:

Full-Scan Analysis: Acquiring full-scan mass spectra to detect all ionizable compounds in the sample.

Data Mining: Using sophisticated software to search for potential metabolites by comparing the mass spectra of the test sample with a control sample. This often involves looking for specific mass shifts corresponding to common metabolic reactions.

Isotope Pattern Filtering: The high resolution of the instrument allows for the clear distinction of isotopic patterns, which can confirm the presence of specific elements (like chlorine or bromine, if present) and aid in confirming the elemental composition of a metabolite. nih.gov

For a compound like this compound, which contains both a piperazine and a pyrrolidine ring, several metabolic pathways could be anticipated and investigated using HRMS. These include:

N-demethylation: Loss of the methyl group from the piperazine nitrogen.

Hydroxylation: Addition of a hydroxyl group to either the piperazine or pyrrolidine ring.

Oxidation: Further oxidation of a hydroxylated metabolite to a ketone or opening of one of the rings. nih.gov

The following table illustrates hypothetical data that could be generated from an HRMS analysis for the potential metabolites of this compound.

Putative Metabolite Metabolic Reaction Molecular Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺ Mass Error (ppm)
Parent Compound-C₁₀H₂₁N₃184.1757184.1755-1.1
M1N-DemethylationC₉H₁₉N₃170.1601170.1599-1.2
M2HydroxylationC₁₀H₂₁N₃O200.1706200.1704-1.0
M3Oxidation (Ketone)C₁₀H₁₉N₃O198.1550198.1548-1.0
M4Ring-opened (acid)C₁₀H₂₁N₃O₂216.1656216.1653-1.4

This table is illustrative and based on predicted metabolic pathways. Actual experimental data is required for confirmation.

Once potential metabolites are detected by HRMS, tandem mass spectrometry (MS/MS or MS²) is employed for their structural elucidation. nih.gov In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a "fingerprint" that can be used to determine the structure of the metabolite and pinpoint the exact site of metabolic modification. nih.gov

For example, if a hydroxylated metabolite (M2) of this compound was detected, MS/MS could help determine if the hydroxylation occurred on the piperazine or the pyrrolidine ring. The fragmentation pattern would differ depending on the location of the hydroxyl group.

Key aspects of using tandem MS for metabolite characterization include:

Collision-Induced Dissociation (CID): This is the most common method for fragmenting ions in the mass spectrometer.

Product Ion Scanning: This mode of operation detects all the fragment ions produced from a selected precursor ion.

Comparison with Parent Compound: By comparing the fragmentation pattern of a metabolite with that of the parent compound, the structural modification can often be deduced. A fragment ion that retains the modification will have a corresponding mass shift, while fragments that have lost the modification will have the same mass as in the parent compound's spectrum.

The table below provides a hypothetical example of how tandem mass spectrometry data could be used to differentiate between two possible isomers of a hydroxylated metabolite of this compound.

Precursor Ion (m/z) Proposed Structure Key Fragment Ion (m/z) Interpretation of Fragment
200.1704M2a: Hydroxylation on Pyrrolidine Ring113.1073Loss of the hydroxylated pyrrolidine moiety
200.1704M2a: Hydroxylation on Pyrrolidine Ring87.0811Fragment corresponding to the hydroxylated pyrrolidine ring
200.1704M2b: Hydroxylation on Piperazine Ring99.1179Loss of the piperazine moiety (unmodified)
200.1704M2b: Hydroxylation on Piperazine Ring115.0971Fragment corresponding to the hydroxylated methyl-piperazine moiety

This table is for illustrative purposes. The interpretation of fragmentation patterns requires detailed analysis of mass spectra from actual experimental data.

Future Research Directions and Unexplored Avenues for S 1 Methyl 4 Pyrrolidin 3 Yl Piperazine

Exploration of Novel Target Classes for (S)-1-Methyl-4-(pyrrolidin-3-yl)piperazine Derivatives

The inherent structural motifs of the this compound scaffold, namely the piperazine (B1678402) and pyrrolidine (B122466) rings, are prevalent in a wide array of biologically active agents. This suggests that derivatives could be rationally designed to interact with new target classes beyond their current scope. Future research should focus on modifying the core structure to explore these new therapeutic areas. For instance, nucleotide analogues incorporating piperazine and pyrrolidine rings have been synthesized and evaluated as potential inhibitors of plasmodial and human 6-oxopurine phosphoribosyltransferases, showing antimalarial activity. nih.gov

Systematic derivatization and screening against diverse biological targets could uncover novel activities. Key areas of interest could include metabolic disorders, oncology, and infectious diseases, where piperazine-containing compounds have already shown promise.

Potential Novel Target ClassRationale for ExplorationExample of Related Piperazine Activity
Oncology The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. nih.gov Piperazine derivatives have been successfully designed as potent inhibitors of this pathway.A pyrrolo[2,1-f] nygen.iomdpi.comnashbio.comtriazine derivative containing a methylsulfonyl-piperazine moiety was identified as a selective PI3Kα inhibitor.
Metabolic Diseases Enzymes such as α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4) are established targets for anti-diabetic agents.Novel benzimidazole-piperazine derivatives have demonstrated inhibitory activity against α-amylase and α-glucosidase.
Infectious Diseases Parasitic enzymes that are essential for survival, such as hypoxanthine-guanine-(xanthine) phosphoribosyltransferase (HGXPRT) in Plasmodium falciparum, represent valuable drug targets.Nucleotide analogues with a piperazine ring have been evaluated as HGXPRT inhibitors for antimalarial activity. nih.gov
Inflammatory Conditions The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases.Chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold yielded a novel NLRP3 inhibitor.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold to design novel derivatives with optimized properties. nih.gov ML models can predict biological activity, ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects, thereby reducing costs and failure rates in drug development. nih.govmdpi.com

Future efforts should leverage AI/ML for de novo design of new molecules based on the core scaffold and for predicting structure-activity relationships (SAR). nih.gov Generative models, which can learn from small datasets, are particularly promising for creating new candidate molecules faster and more flexibly. youtube.com

AI/ML TechniqueApplication in Designing DerivativesPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that correlate molecular descriptors of piperazine derivatives with their biological activity (e.g., inhibitory potency).Prediction of the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Generative Models (e.g., Variational Autoencoders) Generate novel molecular structures based on the pyrrolidine-piperazine scaffold that are optimized for desired properties like target affinity and low toxicity. nih.govDiscovery of unique and potent chemical entities that may not be conceived through traditional medicinal chemistry approaches. youtube.com
Off-Target Prediction & Drug Repurposing Use ML classifiers to predict interactions of derivatives with a wide range of unintended biological targets. mdpi.comIdentification of new therapeutic applications (repurposing) for existing derivatives and early flagging of potential safety liabilities. nih.gov
ADME-Tox Prediction Build predictive models for key pharmacokinetic and toxicity parameters based on the chemical structure. nih.govEarly-stage filtering of compounds with poor drug-like properties, focusing resources on candidates with a higher probability of clinical success.

Development of Advanced In Vitro Models for Mechanistic Studies

To better understand the biological effects of this compound derivatives, particularly within the CNS, it is crucial to move beyond conventional cell cultures towards more physiologically relevant systems. The development and application of advanced in vitro models can provide deeper mechanistic insights and improve the translation of preclinical findings. nih.gov

Future research should employ models that better recapitulate the complexity of human tissues. nih.gov For CNS-targeted derivatives, this includes organ-on-a-chip platforms that model the blood-brain barrier, 3D brain organoids, and co-cultures of various neural cell types (e.g., neurons and glia). neuroproof.comoup.com These models allow for the study of complex cellular interactions, neural network activity, and drug transport in a human-relevant context. neuroproof.compcrm.org

Advanced In Vitro ModelApplication for Mechanistic StudiesKey Insights to be Gained
Human iPSC-Derived Neurons Create patient-specific or disease-specific neuronal cultures to test the effects of derivatives on cellular phenotypes related to neurological disorders. nih.govUnderstanding of how a compound modulates disease-specific pathways and identification of patient populations that may respond best.
Brain Organoids Model aspects of human brain development and organization to study the compound's effect on neurogenesis, cell migration, and tissue architecture. oup.comAssessment of developmental neurotoxicity and the compound's influence on complex, tissue-level biological processes.
Organ-on-a-Chip (e.g., Blood-Brain Barrier Chip) Engineer microfluidic devices that mimic the interface between blood vessels and brain tissue to assess the ability of derivatives to cross this critical barrier. nih.govpcrm.orgQuantitative data on brain penetration and efflux, which are critical parameters for CNS drug efficacy.
High-Content Screening (HCS) with Co-cultures Use automated microscopy and image analysis to screen derivatives on mixed cultures of neurons and glial cells, measuring multiple phenotypic parameters simultaneously. neuroproof.comA comprehensive profile of a compound's effects on cell health, morphology, and cell-cell interactions, revealing complex mechanisms of action.

Green Chemistry Approaches in the Synthesis of Related Scaffolds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of the this compound scaffold and its derivatives is an important direction for future research, ensuring that manufacturing processes are efficient, safe, and environmentally sustainable. nih.gov

Research should focus on replacing hazardous reagents and solvents, improving energy efficiency, and minimizing waste. For example, the Knoevenagel condensation, a common C-C bond-forming reaction, can be performed using pyrrolidine as a catalyst in water, avoiding volatile organic solvents. researchgate.net Similarly, techniques like "click chemistry" offer highly efficient and specific reactions that proceed under mild conditions, generating minimal byproducts. nih.gov

Green Chemistry PrincipleApplication to Pyrrolidine-Piperazine SynthesisPotential Advantage
Use of Safer Solvents Replacing traditional organic solvents with water or bio-based solvents for key reaction steps like condensations or cyclizations. researchgate.netReduced environmental impact, improved operator safety, and lower costs associated with solvent waste disposal.
Catalysis Employing reusable catalysts (e.g., solid-phase catalysts) or organocatalysts (like pyrrolidine) instead of stoichiometric reagents. researchgate.netIncreased atom economy, reduced waste, and simplified product purification.
Energy Efficiency Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating.Faster reaction optimization, improved process control, and lower energy footprint for large-scale production.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, such as through cycloaddition or click reactions. nih.govMinimized production of waste streams, leading to more sustainable and cost-effective synthesis.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

This integrated analysis can uncover novel mechanisms of action, identify predictive biomarkers of response, and elucidate potential off-target effects that would be missed by single-omics studies. nashbio.combiostate.ai By correlating drug-induced changes across different omics layers, researchers can build comprehensive models of a compound's biological impact. mdpi.com

Omics TechnologyData GeneratedPotential Mechanistic Insights
Genomics Analysis of DNA variations in cell lines or patient samples.Identification of genetic markers that may predict sensitivity or resistance to the compound's effects. mdpi.com
Transcriptomics (RNA-Seq) Measurement of genome-wide gene expression changes following compound treatment.Elucidation of the signaling pathways and gene regulatory networks modulated by the compound. nashbio.com
Proteomics Quantification of changes in protein expression and post-translational modifications (e.g., phosphorylation).Direct confirmation of target engagement and identification of downstream protein-level effects that mediate the cellular response. nashbio.com
Metabolomics Profiling of small-molecule metabolites in cells or biofluids.Understanding of the compound's impact on cellular metabolism and biochemical pathways. nashbio.com
Integrated Analysis Combining all omics datasets using bioinformatics and systems biology tools.Construction of a comprehensive, systems-level model of the drug's mechanism of action, revealing complex interactions and emergent properties. nygen.io

Q & A

Q. What synthetic routes are commonly employed to prepare (S)-1-methyl-4-(pyrrolidin-3-yl)piperazine and related piperazine derivatives?

Methodological Answer: Piperazine derivatives are typically synthesized via coupling reactions or alkylation of pre-functionalized piperazine cores. For example:

  • Coupling reactions : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate carboxylic acids for amide bond formation with piperazines .
  • Alkylation : Introduce substituents like benzyl or nitroaryl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Chiral resolution : For enantiopure (S)-isomers, chiral HPLC or enzymatic resolution methods may be required.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding interactions (e.g., disordered aroyl rings in structurally similar compounds) .
  • NMR spectroscopy : Use NOESY to detect spatial proximity between methyl and pyrrolidinyl protons.
  • Optical rotation : Compare experimental [α]D values with literature data for chiral piperazines .

Q. What analytical techniques are critical for characterizing piperazine derivatives?

Methodological Answer:

  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of nitro groups in nitropyridine derivatives) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How do substituent effects on the piperazine ring influence supramolecular assembly in crystallography studies?

Methodological Answer: Substituents dictate hydrogen bonding and π-π stacking:

  • Electron-withdrawing groups (e.g., nitro): Reduce basicity of the piperazine N-atoms, favoring C–H⋯O interactions over N–H⋯O bonds .
  • Steric hindrance : Bulky groups (e.g., trifluoromethylphenyl) induce disorder in crystal lattices, requiring multi-site occupancy modeling (e.g., 0.942:0.058 occupancy in chlorobenzoyl derivatives) .
  • Data interpretation : Use Mercury software to analyze intermolecular distances and PLATON for validation .

Q. How can contradictory biological activity data for piperazine-based ligands be resolved?

Methodological Answer:

  • Receptor binding assays : Compare IC₅₀ values across cell lines (e.g., CCR5 antagonism in PBMCs vs. muscarinic receptor selectivity) .
  • SAR studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with pyridinyl groups) to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., 1-methyl-4-(2-trifluoromethylbenzyl)piperazine in FLT3 inhibition studies) .

Q. What strategies optimize reaction yields for piperazine derivatives in multi-step syntheses?

Methodological Answer:

  • Protecting groups : Use Boc or Fmoc to shield reactive amines during coupling steps .
  • Catalysis : Employ Pd-mediated cross-coupling (e.g., Sonogashira for alkyne insertion into pyrimidine rings) .
  • Workflow : Monitor intermediates via TLC (silica gel, CH₂Cl₂:MeOH 10:1) and optimize column chromatography (e.g., Ascentis® C18 for polar byproducts) .

Q. How are piperazine derivatives evaluated for therapeutic potential in preclinical studies?

Methodological Answer:

  • In vitro screening : Test antimicrobial activity via broth microdilution (MIC ≤ 8 µg/mL) or anticancer potency in MTT assays (e.g., IC₅₀ < 10 µM in leukemia cell lines) .
  • ADMET profiling : Assess metabolic stability in liver microsomes and BBB permeability using PAMPA .
  • Toxicity : Conduct Ames tests for mutagenicity and zebrafish embryotoxicity assays .

Q. How do computational methods aid in designing piperazine-based drug candidates?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in receptor pockets (e.g., CCR5 or FLT3 kinases) .
  • QSAR models : Correlate logP values (e.g., 2.8–3.5) with bioavailability using MOE software .
  • ADMET prediction : Employ SwissADME to estimate solubility (ESOL LogS = -4.2) and CYP inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.